REACTION_CXSMILES
|
C(C1N(CC2C=CC=CC=2Cl)C([C:10]([CH2:21][C:22]2[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=2)([C:16]([O:18]CC)=[O:17])[C:11]([O:13]CC)=[O:12])=CN=1)CCC.[OH-].[K+]>C(O)C.O>[CH2:21]([CH:10]([C:11]([OH:13])=[O:12])[C:16]([OH:18])=[O:17])[C:22]1[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1 |f:1.2|
|
Name
|
diethyl [2-n-butyl-1-{(2-chlorophenyl)methyl}-1H-imidazol-5-yl]-2-benzyl-malonate
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Quantity
|
5.54 g
|
Type
|
reactant
|
Smiles
|
C(CCC)C=1N(C(=CN1)C(C(=O)OCC)(C(=O)OCC)CC1=CC=CC=C1)CC1=C(C=CC=C1)Cl
|
Name
|
|
Quantity
|
3.65 g
|
Type
|
reactant
|
Smiles
|
[OH-].[K+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The resulting mixture was stirred at room temperature for 24 hours
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
refluxed for 3 hours
|
Duration
|
3 h
|
Type
|
CUSTOM
|
Details
|
The ethanol was evaporated
|
Type
|
ADDITION
|
Details
|
water was added to the aqueous product
|
Type
|
EXTRACTION
|
Details
|
the basic solution was extracted with diethyl ether
|
Type
|
EXTRACTION
|
Details
|
the product was extracted into ethyl acetate
|
Type
|
CUSTOM
|
Details
|
The dried, concentrated product was crystallized twice from ethyl acetate
|
Reaction Time |
24 h |
Name
|
|
Type
|
product
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)O)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |